molecular formula C19H23N3O3S B2881106 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide CAS No. 2034224-10-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide

Cat. No.: B2881106
CAS No.: 2034224-10-5
M. Wt: 373.47
InChI Key: PNWGASHDESHTFR-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a piperidine ring, and an isoquinoline carboxamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the dioxidotetrahydrothiophene intermediate, which is then reacted with piperidine derivatives under controlled conditions to form the piperidinyl intermediate. This intermediate is subsequently coupled with isoquinoline-1-carboxylic acid or its derivatives to yield the final product.

Key steps in the synthesis include:

    Oxidation: of tetrahydrothiophene to form the dioxidotetrahydrothiophene.

    Nucleophilic substitution: reactions to introduce the piperidinyl group.

    Amide bond formation: between the piperidinyl intermediate and isoquinoline-1-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The piperidinyl and isoquinoline groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide derivatives.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring is particularly important for its binding affinity and specificity, while the piperidinyl and isoquinoline groups contribute to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar dioxidotetrahydrothiophene ring but different functional groups.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of isoquinoline.

Uniqueness

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoquinoline carboxamide group, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacological profile.

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(18-17-4-2-1-3-14(17)5-9-20-18)21-15-6-10-22(11-7-15)16-8-12-26(24,25)13-16/h1-5,9,15-16H,6-8,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGASHDESHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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